molecular formula C16H18N6O4 B1669347 2-Phenylaminoadenosine CAS No. 53296-10-9

2-Phenylaminoadenosine

Cat. No.: B1669347
CAS No.: 53296-10-9
M. Wt: 358.35 g/mol
InChI Key: SCNILGOVBBRMBK-UHFFFAOYSA-N
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Description

2-Phenylaminoadenosine is a purine nucleoside with the molecular formula C16H18N6O4. It is known for its role as a non-selective agonist of adenosine receptors, particularly the A2A and A3 subtypes . This compound has been studied for its potential therapeutic applications due to its ability to modulate various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylaminoadenosine typically involves the reaction of adenosine with aniline under specific conditions. The process can be summarized as follows:

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial applications. This involves optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylaminoadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Phenylaminoadenosine has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study adenosine receptor interactions and signaling pathways.

    Biology: The compound is employed in research to understand its effects on cellular processes and receptor modulation.

    Medicine: Due to its receptor agonist properties, it is investigated for potential therapeutic applications in cardiovascular diseases, inflammation, and neurological disorders.

    Industry: It is used in the development of new drugs and therapeutic agents targeting adenosine receptors.

Mechanism of Action

2-Phenylaminoadenosine exerts its effects by binding to adenosine receptors, specifically the A2A and A3 subtypes. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. This activation can result in various physiological responses, such as vasodilation, anti-inflammatory effects, and modulation of neurotransmitter release . The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) pathway and the phosphoinositide 3-kinase (PI3K) pathway.

Comparison with Similar Compounds

Uniqueness: 2-Phenylaminoadenosine is unique due to its non-selective agonist activity on both A2A and A3 adenosine receptors. This dual activity allows it to modulate a wider range of physiological processes compared to more selective agonists. Additionally, its structural modifications provide distinct pharmacological properties that are valuable in research and therapeutic applications.

Properties

IUPAC Name

2-(6-amino-2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4/c17-13-10-14(21-16(20-13)19-8-4-2-1-3-5-8)22(7-18-10)15-12(25)11(24)9(6-23)26-15/h1-5,7,9,11-12,15,23-25H,6H2,(H3,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNILGOVBBRMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866310
Record name 9-Pentofuranosyl-N~2~-phenyl-9H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Phenylaminoadenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53296-10-9
Record name 2-Phenylaminoadenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-Phenylaminoadenosine (CV 1808) primarily interacts with adenosine receptors, specifically the A2A and A2B subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This interaction leads to various downstream effects depending on the receptor subtype and tissue involved.

  • A2A receptor activation: CV 1808 exhibits agonist activity at A2A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Activation of these receptors typically leads to vasodilation in various vascular beds, including coronary, pulmonary, and renal. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This vasodilatory effect is often associated with increased cyclic adenosine monophosphate (cAMP) levels in smooth muscle cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] In the heart, A2A receptor activation can lead to negative chronotropic effects (decreased heart rate). [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • A2B receptor activation: CV 1808 can also activate A2B receptors, although its affinity for these receptors is generally lower than for A2A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Activation of A2B receptors can also contribute to vasodilation and may play a role in regulating intestinal fluid secretion. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

A:

  • Spectroscopic Data: Detailed spectroscopic data can vary depending on the solvent and conditions used. Please refer to specific research articles for this information. []

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